molecular formula C14H20ClNO B1377781 1-Benzylazepane-4-carbaldehyde hydrochloride CAS No. 1351654-50-6

1-Benzylazepane-4-carbaldehyde hydrochloride

Cat. No. B1377781
M. Wt: 253.77 g/mol
InChI Key: SWQBGPGXQMGICL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzylazepane-4-carbaldehyde hydrochloride is a chemical compound with the CAS Number: 1351654-50-6 . It has a molecular weight of 253.77 and its IUPAC name is 1-benzyl-4-azepanecarbaldehyde hydrochloride . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 1-Benzylazepane-4-carbaldehyde hydrochloride is 1S/C14H19NO.ClH/c16-12-14-7-4-9-15 (10-8-14)11-13-5-2-1-3-6-13;/h1-3,5-6,12,14H,4,7-11H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-Benzylazepane-4-carbaldehyde hydrochloride is a solid compound . It has a molecular weight of 253.77 . The compound’s IUPAC name is 1-benzyl-4-azepanecarbaldehyde hydrochloride and its InChI code is 1S/C14H19NO.ClH/c16-12-14-7-4-9-15 (10-8-14)11-13-5-2-1-3-6-13;/h1-3,5-6,12,14H,4,7-11H2;1H .

Scientific Research Applications

Synthesis of Novel Heterocycles

1-Benzylazepane-4-carbaldehyde hydrochloride serves as a precursor in the synthesis of novel heterocycles. For instance, its derivatives have been utilized to create a series of novel compounds through facile reactions with various hydrazides and other chemicals. These compounds are characterized by their unique structures and potential applications in medicinal chemistry and drug development. Spectroscopic methods, including X-ray crystal structures, have confirmed these products' structures, highlighting the compound's versatility in synthesizing complex heterocycles (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Fungal Benzene Carbaldehydes

Research on fungal benzene carbaldehydes, with salicylaldehydes as a primary representative, shows that these compounds, including derivatives of 1-Benzylazepane-4-carbaldehyde hydrochloride, exhibit diverse biological and pharmacological activities. The synthesis pathways often involve polyketide pathways catalyzed by fungal polyketide synthases, emphasizing the biological significance of these compounds in both basidiomycetes and ascomycetes. The aldehyde groups in these structures play a critical role in their biological activity, showcasing the compound's potential in biotechnological applications (Ran & Li, 2020).

Antibacterial Activities

Studies on derivatives synthesized from 1-Benzylazepane-4-carbaldehyde hydrochloride and related compounds have demonstrated significant antibacterial activities. These synthesized compounds have been compared with standard drugs, showing bacteriostatic and bactericidal activities against various bacterial strains such as Staphylococcus aureus, E.coli, and Bacillus cereus. The findings suggest the potential use of these derivatives in developing new antibacterial agents (Behrami & Vaso, 2017).

Advanced Organic Synthesis

The compound also plays a crucial role in advanced organic synthesis processes. For example, it has been used in Knoevenagel condensation reactions in ionic liquids, leading to higher yields and shorter reaction times compared to conventional procedures. This illustrates the compound's utility in facilitating more efficient and environmentally friendly synthetic pathways for producing complex organic molecules (Hangarge, Jarikote, & Shingare, 2002).

properties

IUPAC Name

1-benzylazepane-4-carbaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c16-12-14-7-4-9-15(10-8-14)11-13-5-2-1-3-6-13;/h1-3,5-6,12,14H,4,7-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQBGPGXQMGICL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)CC2=CC=CC=C2)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylazepane-4-carbaldehyde hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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